Ethyl 4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of ethyl 4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate and its derivatives highlights its potential in the field of heterocyclic chemistry. These compounds are synthesized through reactions involving ethyl aroylpyruvates leading to various dicyanopyrazine and ethyl dicyanobiphenyl carboxylate derivatives. This demonstrates the compound's versatility in forming structurally diverse heterocyclic frameworks, which are valuable in medicinal chemistry and material science (Moloudi et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of ethyl 4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been explored for their pharmacological properties. For example, studies on the synthesis and in vitro pharmacological screening of dihydropyrimidinone derivatives indicate potential antimicrobial and antioxidant activities. These findings suggest that derivatives could be valuable in the development of new therapeutic agents with specific antimicrobial and antioxidant properties (Dey et al., 2022).
Material Science and Organic Synthesis
Additionally, ethyl 4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as a key intermediate in the synthesis of complex organic molecules. This is particularly evident in the development of new synthetic methodologies for constructing pyrrolo[3,2-d]pyrimidine derivatives, showcasing the compound's utility in organic synthesis and material science. The efficient and selective construction of these derivatives highlights its role in advancing synthetic chemistry techniques and developing new materials (He et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-3-32-23(30)16-10-12-17(13-11-16)25-20(28)15-34-19-14-21(29)27(18-8-6-5-7-9-18)26-22(19)24(31)33-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNOWCSHQGAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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